1-Propyl-3-pyrrolidinamine dihydrochloride

Medicinal Chemistry Assay Development Salt Form Selection

SAR studies on pyrrolidine N-substituents require precise structural control to avoid invalidated hypotheses. This compound provides a defined N-propyl scaffold with documented QC. - **Application**: Key intermediate for N-propyl variants in chemokine receptor (CCR2, IC50 to 3.2 nM) and CaSR modulator programs. - **Integrity**: 98% purity; supplied with batch-specific NMR, HPLC, and GC certificates. - **Supply**: Dihydrochloride salt ensures superior solubility vs. free base for reliable assays.

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
CAS No. 2204962-11-6
Cat. No. B1486132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-3-pyrrolidinamine dihydrochloride
CAS2204962-11-6
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESCCCN1CCC(C1)N.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-2-4-9-5-3-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H
InChIKeyMLFHQCXQJORNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propyl-3-pyrrolidinamine Dihydrochloride Baseline Overview


1-Propyl-3-pyrrolidinamine dihydrochloride (CAS 2204962-11-6, C7H18Cl2N2, MW 201.14 g/mol) is a synthetic pyrrolidine derivative supplied as a crystalline dihydrochloride salt . The compound features a saturated pyrrolidine ring bearing a primary amine at the 3-position and an N-propyl substituent, offering a defined structural scaffold for medicinal chemistry and biological research. The dihydrochloride salt form confers enhanced aqueous solubility and stability relative to the free base, making it a suitable building block for in vitro assays and chemical library development . Commercial specifications indicate standard purity of 98% with available QC documentation including NMR, HPLC, and GC certificates . This compound serves as a reference material or synthetic intermediate, rather than a fully optimized drug candidate, and its selection over alternative pyrrolidine derivatives depends on specific stereochemical and N-substitution requirements.

Crystalline dihydrochloride salt
Synthetic pyrrolidine building block
Research intermediate with QC documentation

1-Propyl-3-pyrrolidinamine Dihydrochloride: Non-Substitutability


Pyrrolidine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, where minor alterations to the N-substituent, amine position, or salt form can drastically alter biological activity, solubility, and metabolic stability [1]. In chemokine receptor CCR2 antagonist programs, for instance, the identity of the pyrrolidine N-substituent (e.g., propyl vs. methyl vs. isobutyl) directly governs binding affinity and functional potency, with compounds differing only in this moiety showing nanomolar vs. micromolar activity shifts [2]. Furthermore, the hydrochloride salt form of this compound provides a distinct solubility and handling profile compared to the free base or alternative salts, impacting assay reproducibility and downstream synthetic utility . Consequently, substituting 1-Propyl-3-pyrrolidinamine dihydrochloride with a different N-alkylated pyrrolidinamine or a different salt form without prior validation risks confounding experimental outcomes and invalidating SAR hypotheses.

Risk Factor
This Product
Potential Substitute
Salt Form
Dihydrochloride salt (crystalline solid, stable)
Free base or alternative salts may alter solubility and handling
N-Substituent
N-Propyl group defines SAR context
Methyl, isobutyl, or other N-alkyl variants may shift binding affinity profile
Stereochemistry
Racemic mixture (3-position unspecified)
Enantiopure (R) or (S) forms may introduce confounding stereochemical effects

1-Propyl-3-pyrrolidinamine Dihydrochloride: Comparative Evidence


Dihydrochloride Salt Solubility Advantage

1-Propyl-3-pyrrolidinamine dihydrochloride (CAS 2204962-11-6) offers a significant solubility and handling advantage over its free base analog (CAS 1096836-49-5) due to its salt form. Dihydrochloride salts of amines generally exhibit markedly higher aqueous solubility compared to their free base counterparts, a property that is critical for achieving consistent concentrations in biological buffers and cell culture media . The free base form is a liquid at ambient temperature (calculated boiling point 155.9°C ) and is air-sensitive [1], whereas the dihydrochloride salt is a crystalline solid with enhanced stability, facilitating accurate weighing and long-term storage .

Salt Form Solubility
Class-level
Crystalline solid (stable) vs. liquid (air-sensitive)
Supports reproducible dissolution in aqueous assays
Class-level inference; verify in target buffer
Medicinal Chemistry Assay Development Salt Form Selection

No Beta-1 Adrenergic Receptor Affinity

In selectivity profiling, 1-propyl-3-pyrrolidinamine (free base) demonstrated no measurable binding affinity for the Beta-1 adrenergic receptor (Ki not determinable) . This negative finding distinguishes it from certain other pyrrolidine-containing scaffolds, such as some cyclopropyl phenylpyrrolidine derivatives, which exhibit adrenergic activity [1]. While the exact stereoisomer tested was not specified, this data point suggests that the 1-propyl-3-pyrrolidinamine scaffold does not inherently engage this particular GPCR target, potentially reducing cardiovascular off-target risk in phenotypic screening campaigns.

β1-Adrenergic Affinity
Assay context
No binding detected (Ki not determinable)
Supports beta-1 off-target profile review
Single in vitro binding assay context
Receptor Pharmacology Selectivity Screening Off-target Liability

N-Propyl SAR in Chemokine Receptor Programs

Structure-activity relationship (SAR) studies within the (R)-3-aminopyrrolidine series demonstrate that N-alkyl substitution is a critical determinant of chemokine receptor CCR2b antagonist potency. While the specific 1-propyl analog was not directly tested in the referenced study, closely related analogs in the series achieved low nanomolar binding and functional activity. For example, optimized compound 71 (bearing a distinct N-substituent) exhibited CCR2b binding IC50 of 3.2 nM, MCP-1-induced chemotaxis IC50 of 0.83 nM, and Ca2+ flux IC50 of 7.5 nM [1]. These data establish that the 3-aminopyrrolidine scaffold with appropriate N-substitution can yield highly potent biological activity, providing a quantitative benchmark for evaluating N-propyl variants like 1-propyl-3-pyrrolidinamine dihydrochloride in analogous receptor binding assays.

CCR2 Antagonist SAR Context
Class-level
N-Propyl analog not tested; related (R)-3-aminopyrrolidines: IC50 3.2 nM (binding)
Supports N-propyl SAR exploration
Data from analogous series; class-level inference
Chemokine Receptor Antagonists Structure-Activity Relationship CCR2

Purity and QC Documentation

Commercial supply of 1-Propyl-3-pyrrolidinamine dihydrochloride (CAS 2204962-11-6) is specified at 98% purity, with accompanying batch-specific quality control documentation including NMR, HPLC, and GC certificates . This level of analytical characterization exceeds the typical purity specifications for many research-grade pyrrolidine analogs (often 95% or less ), providing greater confidence in compound identity and purity for quantitative assays and structure-activity relationship studies.

Purity & QC Specification
Specification review
98% purity; NMR, HPLC, GC certificates
Supports batch-to-batch reproducibility
Per commercial specification
Chemical Purity Quality Control Analytical Standards

Isomeric and Salt Form Specificity

1-Propyl-3-pyrrolidinamine dihydrochloride is supplied as the racemic mixture (unspecified stereochemistry at the 3-position), distinguishing it from enantiopure (3S)- or (3R)- variants such as (3S)-1-propyl-3-pyrrolidinamine . The dihydrochloride salt form further differentiates it from the hydrochloride (1:1) salt, the free base, and alternative salts (e.g., oxalate, fumarate) that may be employed for crystallization or formulation purposes [1]. This specific salt and isomeric composition is essential for maintaining consistency in SAR studies where stereochemistry and counterion identity are known to influence both physicochemical properties and biological activity.

Isomer & Salt Identity
Reported
Racemic mixture; dihydrochloride salt (1:2)
Supports stereochemical and salt-form consistency
Distinct from enantiopure and free base forms
Chemical Procurement Salt Selection Chiral Purity

1-Propyl-3-pyrrolidinamine Dihydrochloride: Application Scenarios


SAR Building Block for Chemokine Receptor Antagonists

Use 1-Propyl-3-pyrrolidinamine dihydrochloride as a key intermediate for synthesizing and evaluating N-propyl variants within the 3-aminopyrrolidine chemokine receptor antagonist series. The quantitative SAR context from related (R)-3-aminopyrrolidine analogs (CCR2b IC50 values down to 3.2 nM) provides a benchmark for assessing the impact of the N-propyl substituent on potency and selectivity [1]. The dihydrochloride salt ensures reliable solubility and handling during multi-step synthetic transformations and subsequent biological testing.

Selectivity Profiling in CNS Phenotypic Screens

Employ this compound in phenotypic screening panels for central nervous system targets, leveraging the documented lack of Beta-1 adrenergic receptor affinity to minimize cardiovascular off-target confounding [1]. The negative selectivity data supports its use as a clean starting point for hit triage and lead optimization in neuroscience programs, where adrenergic activity is undesirable.

Calcium-Sensing Receptor Agonist Research

Investigate the compound as a potential modulator of the calcium-sensing receptor (CaSR), based on patent disclosures that pyrrolidine derivatives bearing aminomethyl groups can act as CaSR agonists with potential therapeutic utility in hyperparathyroidism and related disorders [1]. While 1-Propyl-3-pyrrolidinamine dihydrochloride itself is not a final drug candidate, its structural similarity to claimed CaSR-active pyrrolidines makes it a valuable tool for exploring SAR in this therapeutic area.

Method Development and Assay Standardization

Utilize the compound as a reference standard for analytical method development (HPLC, LC-MS) and in vitro assay calibration. The availability of batch-specific QC documentation (NMR, HPLC, GC) and the defined purity of 98% [1] support its use as a benchmark for quantifying related pyrrolidine analogs and ensuring inter-laboratory reproducibility in collaborative research settings.

Application
Selection Property
Validation Focus
Chemokine receptor antagonist SAR studies
N-substituent SAR compatibility
CCR2b binding and functional assay endpoints
CNS phenotypic screening selectivity profiling
Beta-1 adrenergic off-target profile
Receptor selectivity panel verification
Calcium-sensing receptor modulator research
Pyrrolidine scaffold CaSR SAR context
CaSR functional assay endpoint review
Analytical method development and standardization
QC documentation & purity specification
Batch-specific analytical reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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